

Use of radiolabeled ^{14}C -Metsulfuron-methyl in degradation studies

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Compound of Interest

Compound Name: Metsulfuron

Cat. No.: B056326

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Application Note: Degradation Studies of ^{14}C -Metsulfuron-methyl

Audience: Researchers, scientists, and drug development professionals.

Introduction

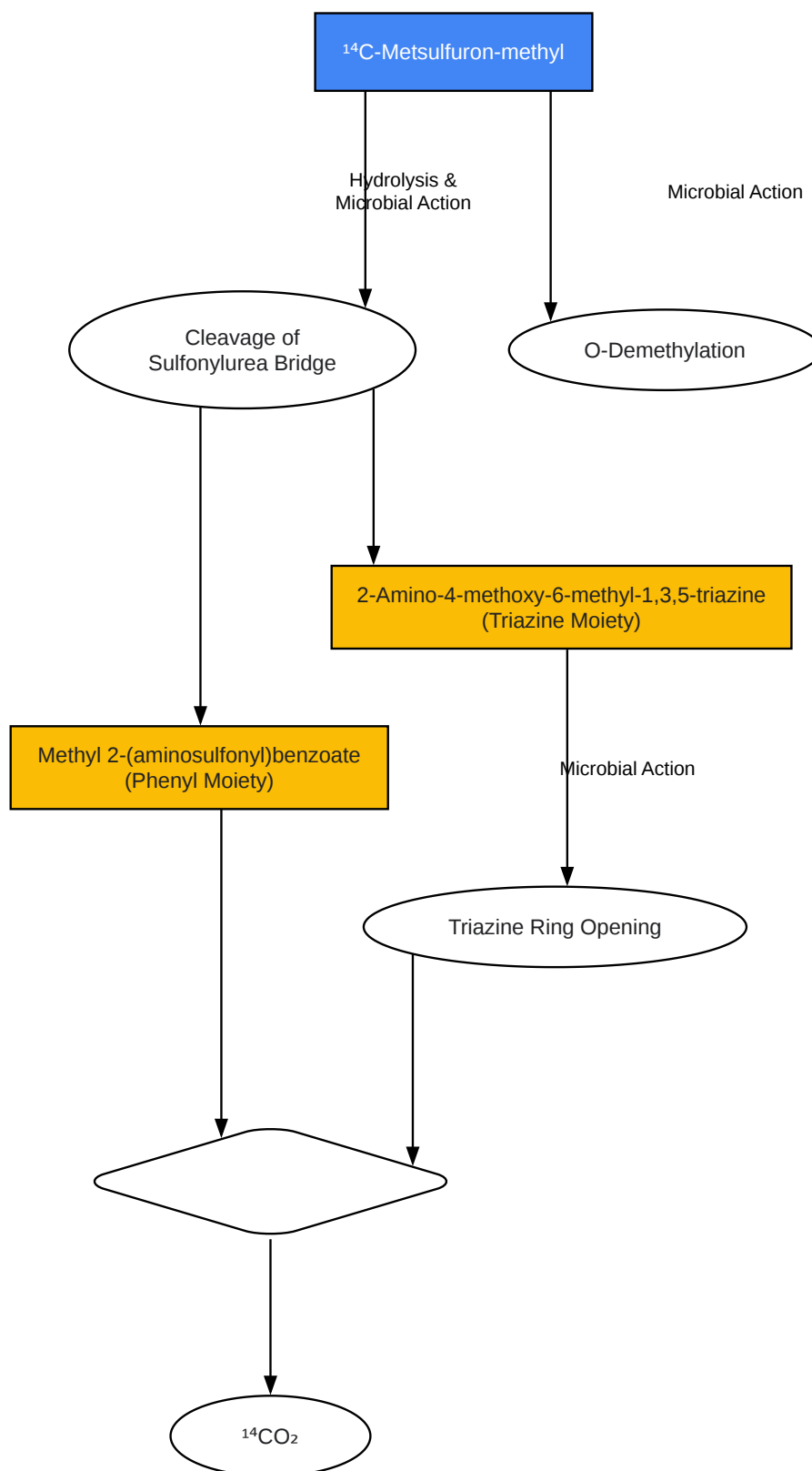
Metsulfuron-methyl is a selective, systemic sulfonylurea herbicide used for broadleaf weed control in various crops.[1] Understanding its environmental fate—persistence, mobility, and degradation—is critical for assessing potential ecological impact. Degradation studies using ^{14}C -labeled **Metsulfuron**-methyl provide a precise and sensitive method to trace the molecule and its breakdown products in complex matrices like soil and water. This application note details the primary degradation pathways, summarizes key quantitative data, and provides standardized protocols for conducting robust degradation studies.

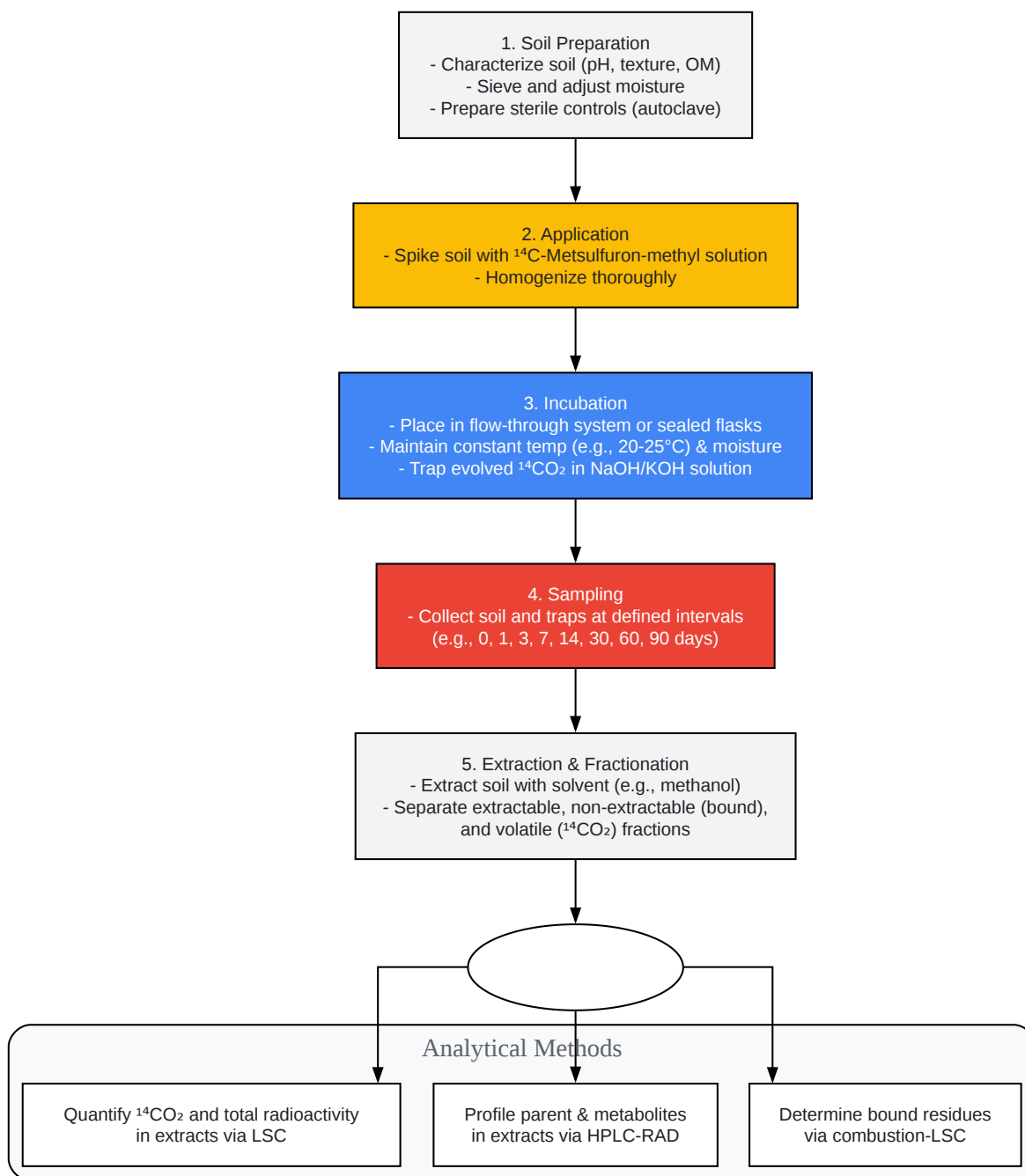
The dissipation of **Metsulfuron**-methyl in the environment is governed by a combination of chemical and biological processes, with factors such as soil pH, temperature, moisture, and microbial activity playing significant roles.[1][2] Chemical hydrolysis is particularly rapid in acidic conditions, while microbial degradation is a major contributor in biologically active soils.[3][4]

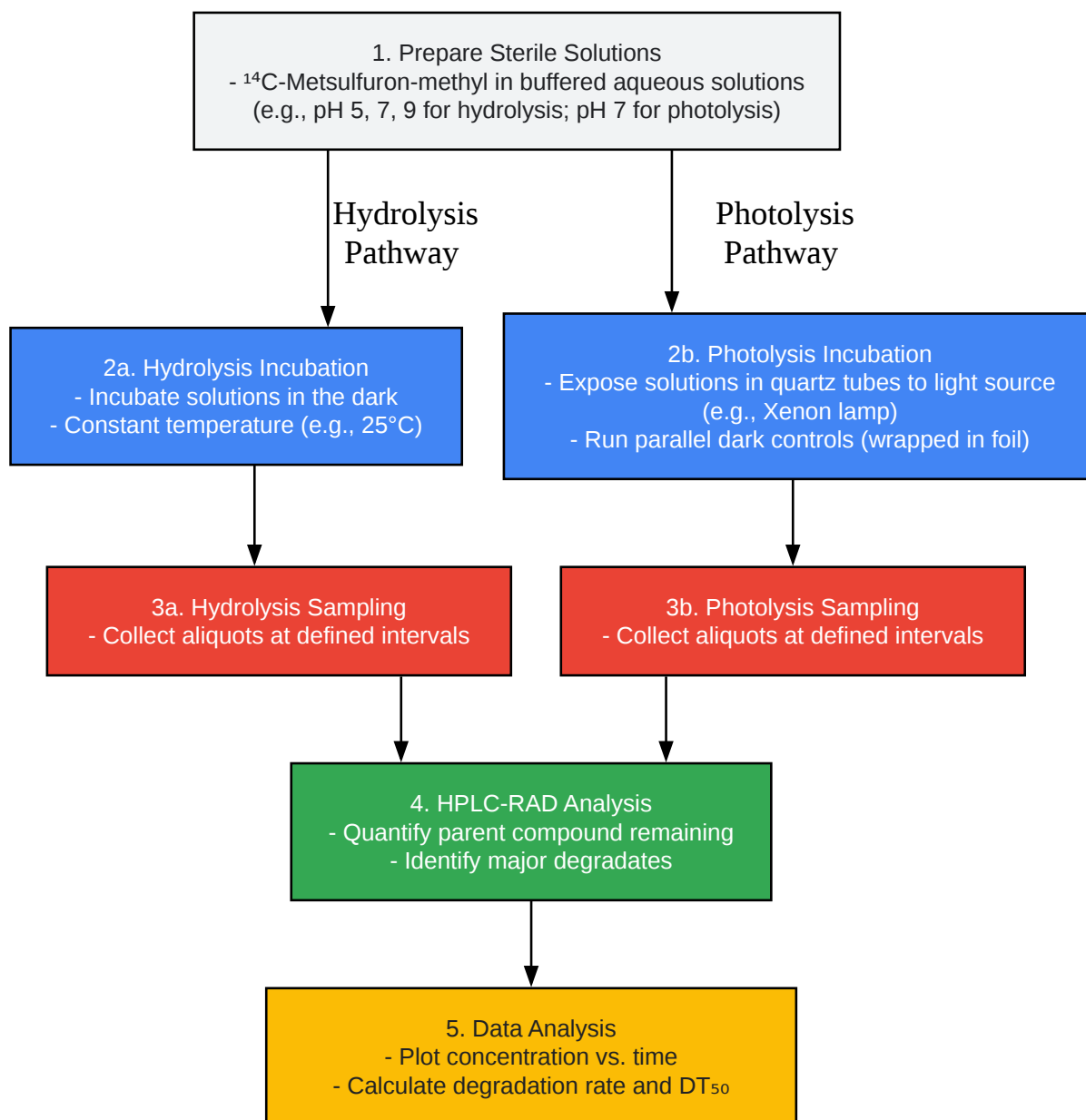
Degradation Pathways and Products

Metsulfuron-methyl degrades primarily through three major routes: cleavage of the sulfonylurea bridge, O-demethylation, and opening of the triazine ring.[3][5][6] The cleavage of

the sulfonylurea bridge, often initiated by hydrolysis, is a key step that leads to the formation of two primary metabolites: methyl 2-(aminosulfonyl)benzoate (from the phenyl ring) and 2-amino-4-methoxy-6-methyl-1,3,5-triazine (from the triazine ring).[7] Microbial activity further breaks down these intermediates, ultimately leading to mineralization, where the carbon from the herbicide is converted to $^{14}\text{CO}_2$. [3][5]







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